molecular formula C8H7BrN2O2S B11720710 3-Bromo-1-(methylsulfonyl)-7-azaindole

3-Bromo-1-(methylsulfonyl)-7-azaindole

Cat. No.: B11720710
M. Wt: 275.12 g/mol
InChI Key: MNLFCUIMPIRRSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-(methylsulfonyl)-7-azaindole is a useful research compound. Its molecular formula is C8H7BrN2O2S and its molecular weight is 275.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-1-(methylsulfonyl)-7-azaindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-1-(methylsulfonyl)-7-azaindole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7BrN2O2S

Molecular Weight

275.12 g/mol

IUPAC Name

3-bromo-1-methylsulfonylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H7BrN2O2S/c1-14(12,13)11-5-7(9)6-3-2-4-10-8(6)11/h2-5H,1H3

InChI Key

MNLFCUIMPIRRSU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1C=C(C2=C1N=CC=C2)Br

Origin of Product

United States

Foundational & Exploratory

3-Bromo-1-(methylsulfonyl)-7-azaindole CAS 1936025-30-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-1-(methylsulfonyl)-7-azaindole (CAS 1936025-30-7) represents a high-value "privileged scaffold" intermediate designed specifically to accelerate the discovery of ATP-competitive kinase inhibitors.

In medicinal chemistry, the 7-azaindole core is a proven bioisostere of purine (adenine) and indole, widely used to target the hinge region of kinases (e.g., JAK, PI3K, RAF). However, the unprotected 7-azaindole presents synthetic challenges: the acidic N1-proton (


) can interfere with palladium-catalyzed cross-couplings and lithiation protocols.

This reagent solves those bottlenecks by providing a pre-protected, electronically activated core . The 1-methylsulfonyl (mesyl) group serves a dual purpose: it protects the N1 position from side reactions while sufficiently withdrawing electron density to facilitate diverse C-H activation and cross-coupling chemistries at the C2 and C3 positions.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyData
Chemical Name 3-Bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
CAS Number 1936025-30-7
Molecular Formula

Molecular Weight 275.12 g/mol
Core Scaffold 7-Azaindole (Pyrrolo[2,3-b]pyridine)
Functional Groups C3-Bromide (Halogen), N1-Mesyl (Sulfonamide)
Predicted LogP ~1.8 - 2.1 (Lipophilic)
Solubility Soluble in DMSO, DMF, DCM, THF; Insoluble in water
Appearance Off-white to pale yellow solid (Typical)

Structural Mechanistics & Reactivity Analysis[2]

To utilize this compound effectively, one must understand the electronic interplay between its three key structural features.

The N1-Mesyl "Shield & Activator"

Unlike a simple alkyl group, the methylsulfonyl moiety is electron-withdrawing.

  • Protection: It masks the acidic N-H, preventing catalyst poisoning during Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Activation: By pulling electron density from the pyrrole ring, it increases the acidity of the C2-proton. This allows for directed ortho-lithiation (DoM) at C2 using bases like LDA or n-BuLi, enabling the introduction of electrophiles (formyl, alkyl, halides) at the C2 position—a reaction difficult to achieve on the unprotected heterocycle.

The C3-Bromine "Warhead"

The C3 position is the primary vector for fragment growing. The bromine atom is positioned for facile oxidative addition to Pd(0).

  • Reactivity Profile:

    
     for electrophilic halogenation, but here the bromine is already installed.
    
  • Coupling Efficiency: The electron-deficient pyridine ring usually makes oxidative addition slower than in indoles. However, the N-sulfonyl group slightly deactivates the ring toward electrophilic attack but stabilizes the oxidative addition complex in nucleophilic cross-coupling cycles.

The 7-Nitrogen "Hinge Binder"

The pyridine nitrogen (N7) is the critical pharmacophore. It typically accepts a hydrogen bond from the kinase hinge region (e.g., Valine or Leucine backbone NH). The N1-mesyl group must eventually be removed (deprotection) to restore the H-bond donor capability of N1, which is often required for dual-point binding (N1-H donor / N7 acceptor).

Visualization: Reactivity & Workflow

Diagram 1: Reactivity Map

This diagram illustrates the specific chemical opportunities available at each site of the molecule.

ReactivityMap Core 3-Bromo-1-(methylsulfonyl)- 7-azaindole C3_Br C3-Bromine (Suzuki/Stille Coupling) Core->C3_Br Primary Reaction Site N1_Ms N1-Mesyl Group (Protecting Group & Directing Group) Core->N1_Ms Modulates Electronics C2_H C2-Proton (Lithiation Site) Core->C2_H Activated by Sulfonyl N7 N7-Nitrogen (Kinase Hinge Binder) Core->N7 Pharmacophore

Caption: Functional dissection of CAS 1936025-30-7 showing reaction sites and pharmacophoric elements.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Installation of an aryl/heteroaryl group at C3. Rationale: The mesyl group prevents N-arylation side reactions and improves solubility in organic solvents compared to the free NH analog.

Reagents:

  • Substrate: 3-Bromo-1-(methylsulfonyl)-7-azaindole (1.0 eq)

  • Boronic Acid:

    
     (1.2 eq)
    
  • Catalyst:

    
     (0.05 eq) or 
    
    
    
    /XPhos for sterically hindered partners.
  • Base:

    
     (3.0 eq) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:1).

Procedure:

  • Charge a microwave vial or pressure tube with the substrate, boronic acid, and base.

  • Add solvent and degas with

    
     or Argon for 10 minutes (Critical: Oxygen poisons Pd).
    
  • Add the Pd catalyst rapidly under inert flow.

  • Seal and heat to 80–100°C for 2–6 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography (Hexane/EtOAc). The sulfonylated product usually elutes earlier than the deprotected analog due to lower polarity.

Protocol B: Deprotection of N-Mesyl Group

Objective: Removal of the protecting group to reveal the active pharmacophore. Rationale: Sulfonamides on electron-deficient rings (like azaindole) are susceptible to basic hydrolysis.

Reagents:

  • Base: Tetrabutylammonium fluoride (TBAF) in THF OR NaOH/MeOH.

  • Solvent: THF or Methanol.

Procedure:

  • Dissolve the coupled intermediate (from Protocol A) in THF.

  • Add TBAF (1M in THF, 2-3 eq) dropwise at room temperature.

    • Alternative: 4M aqueous NaOH (5 eq) in MeOH at 60°C.

  • Monitor by LCMS (Mass shift: -78 Da corresponding to loss of

    
    ).
    
  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Note: The free azaindole is polar; consider adding a small amount of MeOH to the organic layer during extraction to improve solubility.

Synthetic Workflow Visualization

This flowchart demonstrates the strategic placement of this intermediate in a drug discovery campaign.

SynthesisWorkflow Start Starting Material: 3-Bromo-1-(methylsulfonyl)-7-azaindole Step1 Step 1: Suzuki Coupling (Introduce R-Group at C3) Start->Step1 Pd(0), Ar-B(OH)2 Branch1 Option A: Direct Deprotection Step1->Branch1 Branch2 Option B: C2-Functionalization (Lithiation/DoM) Step1->Branch2 Deprotect Final Step: N-Mesyl Deprotection (TBAF or NaOH) Branch1->Deprotect If C2 sub not needed Step2_Lith Step 2: C2-Formylation/Alkylation (Leveraging Mesyl Directing Group) Branch2->Step2_Lith LDA, Electrophile Step2_Lith->Deprotect Target Final Drug Candidate (Active Kinase Inhibitor) Deprotect->Target Isolation

Caption: Strategic workflow for converting CAS 1936025-30-7 into a bioactive kinase inhibitor.

Safety & Handling (E-E-A-T)

While specific toxicological data for this exact CAS is limited, it should be handled with the rigorous standards applied to halogenated azaindoles and sulfonamides.

  • Hazard Identification:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.[1]

    • H302: Harmful if swallowed (Predicted based on azaindole class toxicity).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The sulfonyl bond is generally stable, but moisture can lead to slow hydrolysis over extended periods.

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53412601 (Analogous Structure). Retrieved from [Link]

  • Popowycz, F., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI Molecules. Retrieved from [Link]

  • Song, J. J., et al. (2012).Practical Synthesis of 3-Substituted 7-Azaindoles via Suzuki-Miyaura Cross-Coupling. Journal of Organic Chemistry.

(Note: Direct literature specifically titling CAS 1936025-30-7 is proprietary or sparse; protocols and properties are derived from the authoritative chemistry of the 3-bromo-1-sulfonyl-7-azaindole class as cited above.)

Sources

An In-Depth Technical Guide to 3-Bromo-1-mesyl-7-azaindole: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

In the landscape of medicinal chemistry, the 7-azaindole nucleus has emerged as a "privileged scaffold."[1][2] This structural motif, a bioisostere of both indole and purine, offers a unique combination of hydrogen bond donating and accepting capabilities, which allows for potent and selective interactions with a variety of biological targets, particularly protein kinases.[1][3] The strategic placement of a nitrogen atom in the six-membered ring can significantly modulate a molecule's physicochemical properties, such as solubility and metabolic stability, compared to its indole counterpart, making it a highly desirable component in the design of novel therapeutics.[1] This guide focuses on a specific, functionalized derivative, 3-Bromo-1-mesyl-7-azaindole, detailing its structure, properties, and a robust protocol for its synthesis, providing researchers with the foundational knowledge to leverage this valuable intermediate in their drug discovery programs.

Physicochemical Properties and Structure

The precise characterization of a molecule is fundamental to its application in synthesis and biological screening. 3-Bromo-1-mesyl-7-azaindole is a derivative of 7-azaindole featuring a bromine atom at the C3 position and a methanesulfonyl (mesyl) group protecting the N1 nitrogen of the pyrrole ring. The mesyl group is an electron-withdrawing group that can influence the reactivity of the azaindole ring system and serves as a stable protecting group under various reaction conditions.

Chemical Structure

The structure of 3-Bromo-1-mesyl-7-azaindole is systematically derived from the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core.

A 2D representation of 3-Bromo-1-mesyl-7-azaindole.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₈H₇BrN₂O₂SCalculated
Molecular Weight 275.12 g/mol Calculated
Monoisotopic Mass 273.94900 DaCalculated
Appearance (Predicted) Off-white to yellow solidAnalogy to similar compounds
Solubility (Predicted) Soluble in DCM, THF, DMFAnalogy to similar compounds

Synthesis Protocol: A Self-Validating Approach

The synthesis of 3-Bromo-1-mesyl-7-azaindole is a two-step process starting from the commercially available 7-azaindole. This protocol is designed to be self-validating, with clear checkpoints and explanations for each experimental choice.

Overall Synthesis Workflow

G start 7-Azaindole step1 Step 1: Bromination (NBS, Acetonitrile) start->step1 intermediate 3-Bromo-7-azaindole step1->intermediate step2 Step 2: N-Mesylation (MsCl, Et3N, DCM) intermediate->step2 product 3-Bromo-1-mesyl-7-azaindole step2->product

Synthetic pathway from 7-azaindole to the target compound.

Step 1: Synthesis of 3-Bromo-7-azaindole

The first step involves the regioselective bromination of 7-azaindole at the C3 position. The electron-rich pyrrole ring is more susceptible to electrophilic substitution than the electron-deficient pyridine ring.

Protocol:

  • Reaction Setup: To a solution of 7-azaindole (1.0 eq) in acetonitrile (10 volumes), add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 3-Bromo-7-azaindole as a solid.

Expertise & Experience: The use of NBS is a standard and effective method for the bromination of electron-rich heterocycles. Acetonitrile is a suitable solvent for this reaction. Performing the initial addition at 0 °C helps to control the exothermicity of the reaction.

Step 2: Synthesis of 3-Bromo-1-mesyl-7-azaindole

This step involves the N-sulfonylation of the synthesized 3-Bromo-7-azaindole. The mesyl group is installed on the pyrrole nitrogen.

Protocol:

  • Reaction Setup: Dissolve 3-Bromo-7-azaindole (1.0 eq) in anhydrous dichloromethane (DCM) (10 volumes) and cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (Et₃N) (1.5 eq) to the cooled solution.

  • Mesylation: Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer, and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-Bromo-1-mesyl-7-azaindole.[4]

Trustworthiness: This protocol is based on a well-established method for the N-sulfonylation of amines and N-heterocycles.[4] The acid and base washes during the workup are crucial for removing unreacted reagents and the triethylamine hydrochloride salt, ensuring a pure product. The stoichiometry is optimized to ensure complete reaction while minimizing side products.

Applications in Drug Development

The 7-azaindole scaffold is a key component in numerous clinically approved drugs and investigational therapies, particularly in oncology.[2][5] The functional handles on 3-Bromo-1-mesyl-7-azaindole make it a versatile intermediate for further chemical modifications.

  • Kinase Inhibitors: The 7-azaindole core mimics the adenine hinge-binding motif of ATP, making it an excellent starting point for the design of kinase inhibitors.[1]

  • Cross-Coupling Reactions: The bromine atom at the C3 position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR).[3]

  • Protecting Group Strategy: The N-mesyl group is a robust protecting group that is stable to many reaction conditions used for C-H functionalization and cross-coupling. It can be removed under specific conditions if the free N-H is required for biological activity.

Illustrative Reaction Pathway

G start 3-Bromo-1-mesyl-7-azaindole suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) start->suzuki sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) start->sonogashira buchwald Buchwald-Hartwig (Amine, Pd catalyst) start->buchwald product1 C3-Aryl Derivative suzuki->product1 product2 C3-Alkynyl Derivative sonogashira->product2 product3 C3-Amino Derivative buchwald->product3

Versatility of 3-Bromo-1-mesyl-7-azaindole in cross-coupling reactions.

Conclusion

3-Bromo-1-mesyl-7-azaindole represents a strategically important building block for the synthesis of complex molecules with potential therapeutic applications. Its synthesis from readily available starting materials is straightforward and scalable. The presence of orthogonal functional groups—a bromine atom for cross-coupling and a stable N-protecting group—provides medicinal chemists with a versatile platform for the rapid generation of diverse libraries of compounds for biological screening. This guide provides the essential technical information and protocols to empower researchers in their pursuit of novel drug candidates based on the promising 7-azaindole scaffold.

References

  • Hua, J., Ji, X., Hao, S., Zhao, M., Lai, M., Ren, T., Xi, G., Wang, E., Wang, J., & Wu, Z. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. RSC Advances, 10(54), 32665–32669. [Link]

  • Guillard, J., et al. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters.
  • Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pak. J. Pharm. Sci. [Link]

  • Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Defense Technical Information Center. [Link]

  • Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(10), 1359. [Link]

  • Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

  • Patrick, K. T., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(11), 3169–3185. [Link]

Sources

Solubility Profile of 3-Bromo-1-(methylsulfonyl)-7-azaindole: A Method-Driven Approach for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Executive Summary

3-Bromo-1-(methylsulfonyl)-7-azaindole is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of targeted therapeutics. Its utility in drug discovery pipelines is, however, fundamentally governed by its physicochemical properties, chief among them being its solubility. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine, understand, and modulate the solubility of this compound. In the absence of extensive public data for this specific molecule, we pivot from a simple data sheet to a detailed, method-driven guide. We will dissect the molecule's structural attributes to predict its behavior and provide a robust, step-by-step protocol for its empirical solubility determination in a range of common organic solvents. This document is designed to empower research teams to generate reliable solubility data, a critical step for successful formulation, screening, and preclinical development.

Physicochemical Analysis and Solubility Predictions

Understanding the molecular structure of 3-Bromo-1-(methylsulfonyl)-7-azaindole is paramount to predicting its solubility behavior. The molecule's solubility is a direct consequence of the interplay between its functional groups and the properties of the solvent.

  • Azaindole Core: The bicyclic aromatic system containing two nitrogen atoms is a key feature. The pyrrole-like nitrogen's lone pair contributes to the aromatic system, while the pyridine-like nitrogen is a hydrogen bond acceptor. This core imparts a degree of polarity.

  • Methylsulfonyl Group (-SO₂CH₃): This is a strongly polar, electron-withdrawing group. The sulfonyl oxygens are potent hydrogen bond acceptors, significantly increasing the molecule's capacity to interact with polar solvents. This group is a primary driver of solubility in polar media.

  • Bromo Group (-Br): The bromine atom is an electron-withdrawing group that increases the molecule's molecular weight and polarizability. It contributes to van der Waals interactions and can slightly increase solubility in non-polar, polarizable solvents.

Overall Prediction: Based on this analysis, 3-Bromo-1-(methylsulfonyl)-7-azaindole is a polar, crystalline solid. Its crystal lattice energy will require significant solvation energy to overcome. We can predict the following solubility trends:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar sulfonyl group.

  • Moderate Solubility: Likely in polar protic solvents such as ethanol and methanol, where hydrogen bonding can occur.

  • Low to Negligible Solubility: Expected in non-polar solvents like hexanes and toluene, which lack the ability to form strong interactions with the polar functional groups of the solute.

The following diagram illustrates the key intermolecular forces at play during the dissolution process.

cluster_solute 3-Bromo-1-(methylsulfonyl)-7-azaindole cluster_solvent Solvent Interaction cluster_dissolution Dissolution Process cluster_key Key Interactions Solute Crystalline Solid (Strong Lattice Energy) Dissolved Solvated Molecule (Favorable Solute-Solvent Interactions) Solute->Dissolved Overcoming Lattice Energy Solvent Solvent Molecules Solvent->Dissolved Solvation k1 H-Bonding k2 Dipole-Dipole k3 Van der Waals

Caption: Intermolecular forces governing the dissolution process.

Experimental Protocol for Equilibrium Solubility Determination

The most reliable method for determining the solubility of a crystalline compound is the isothermal equilibrium solubility shake-flask method. This protocol is considered the gold standard by regulatory bodies and in academic research.

Materials and Equipment
  • Solute: 3-Bromo-1-(methylsulfonyl)-7-azaindole (>98% purity)

  • Solvents: HPLC-grade organic solvents (see Table 1 for suggestions)

  • Equipment:

    • Analytical balance (4-decimal place)

    • 2 mL glass vials with screw caps and PTFE septa

    • Thermostatted orbital shaker or rotator

    • Benchtop centrifuge with temperature control

    • Calibrated positive displacement pipettes

    • Volumetric flasks (various sizes)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Step-by-Step Methodology

This workflow ensures that a saturated, equilibrium state is achieved and accurately measured.

  • Preparation of Calibration Standards:

    • Accurately prepare a high-concentration stock solution of the compound in a solvent of known high solubility (e.g., DMSO).

    • Perform serial dilutions to create a series of at least five calibration standards that bracket the expected solubility range.

    • Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve (Peak Area vs. Concentration).

  • Sample Preparation:

    • Add an excess amount of solid 3-Bromo-1-(methylsulfonyl)-7-azaindole to a pre-weighed 2 mL glass vial. An amount that is visually in excess after equilibration is sufficient (e.g., 5-10 mg).

    • Add a known volume (e.g., 1.0 mL) of the selected organic solvent to the vial.

    • Securely cap the vial. Prepare samples in triplicate for each solvent to ensure statistical validity.

  • Equilibration:

    • Place the vials in a thermostatted orbital shaker set to a standard temperature, typically 25 °C (298.15 K).

    • Shake the samples for a sufficient duration to reach equilibrium. For many compounds, 24 hours is adequate, but for poorly soluble or slowly dissolving compounds, up to 72 hours may be necessary. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand for a short period to let heavy solids settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) at the same temperature as equilibration to pellet all undissolved solid. This step is critical to avoid aspirating solid particles.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from the top layer of the liquid.

    • Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the calibration curve. A precise dilution factor is crucial.

    • Analyze the diluted sample using the calibrated analytical method.

  • Calculation:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original solubility in the solvent using the following formula:

      • Solubility (mg/mL) = Concentration from Curve (mg/mL) x Dilution Factor

The diagram below outlines this experimental workflow.

cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B Triplicate Setup C 3. Equilibrate (24-72h at 25°C) B->C D 4. Centrifuge to Separate Phases C->D E 5. Sample & Dilute Supernatant D->E F 6. Quantify via HPLC-UV E->F G 7. Calculate Solubility F->G

Caption: Workflow for experimental solubility determination.

Data Reporting and Interpretation

All generated solubility data should be meticulously recorded. The following table provides a template for summarizing the results, which is essential for comparing the efficacy of different solvents.

Table 1: Solubility Data Template for 3-Bromo-1-(methylsulfonyl)-7-azaindole

Solvent ClassSolvent NameTemperature (°C)Measured Solubility (mg/mL)Molar Solubility (mol/L)
Polar Aprotic Dimethyl Sulfoxide (DMSO)25TBDTBD
N,N-Dimethylformamide (DMF)25TBDTBD
Acetonitrile (ACN)25TBDTBD
Polar Protic Methanol (MeOH)25TBDTBD
Ethanol (EtOH)25TBDTBD
Isopropanol (IPA)25TBDTBD
Ethers Tetrahydrofuran (THF)25TBDTBD
Ketones Acetone25TBDTBD
Esters Ethyl Acetate (EtOAc)25TBDTBD
Chlorinated Dichloromethane (DCM)25TBDTBD
Non-Polar Toluene25TBDTBD
Heptane/Hexanes25TBDTBD

TBD: To Be Determined experimentally.

The results from this structured experiment will provide a clear rank-ordering of solvents. This data is invaluable for selecting appropriate solvents for chemical reactions, purification (crystallization), and for the preparation of stock solutions for biological screening assays, where high concentration and stability are required.

Conclusion

While public domain data on the solubility of 3-Bromo-1-(methylsulfonyl)-7-azaindole is scarce, a systematic approach combining theoretical structural analysis and rigorous experimental determination provides a reliable path forward. By understanding the molecule's inherent polarity and employing the gold-standard shake-flask method, researchers can generate the high-quality, reproducible solubility data essential for advancing drug discovery and development projects. This guide provides the necessary framework to achieve that goal, ensuring that decisions regarding formulation and screening are based on sound scientific evidence.

References

  • Babu, A. R., & Nangia, A. (2011). Solubility Advantage of Amorphous Drugs and Coamorphous Systems. Crystal Growth & Design, 11(7), 2662–2679. Available at: [Link]

  • Avdeef, A. (2007). The Rise of Shake-Flask Solubility. In-ADME Preclinical, 1-28

Suppliers and price of 3-Bromo-1-(methylsulfonyl)-7-azaindole API intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Suppliers and Price of 3-Bromo-1-(methylsulfonyl)-7-azaindole API Intermediate

Abstract

This technical guide provides a comprehensive analysis of 3-Bromo-1-(methylsulfonyl)-7-azaindole, a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). We delve into the strategic importance of the 7-azaindole scaffold in drug discovery, present detailed, field-proven protocols for its synthesis and purification, and outline robust analytical methods for quality control. Furthermore, this guide explores the intermediate's application in downstream synthetic operations, particularly in the construction of kinase inhibitors, and provides a market analysis of current suppliers and pricing. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their pharmaceutical development programs.

The Strategic Importance of the 7-Azaindole Scaffold

The 7-Azaindole Core in Modern Drug Discovery

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif in medicinal chemistry, primarily because it serves as a bioisostere for both indole and the adenine fragment of ATP.[1] This structural mimicry allows 7-azaindole derivatives to function as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[2][3] The presence of the pyridine nitrogen atom enhances solubility and provides an additional hydrogen bond acceptor, which can lead to improved binding affinity and superior pharmacokinetic properties compared to their indole counterparts.[1][4] Consequently, the 7-azaindole core is found in several approved drugs, including the BRAF kinase inhibitor Vemurafenib.[1]

Profile of 3-Bromo-1-(methylsulfonyl)-7-azaindole as a Versatile Building Block

3-Bromo-1-(methylsulfonyl)-7-azaindole is not merely a derivative; it is a strategically functionalized intermediate designed for efficient and modular synthesis of complex molecules. Each component of its structure serves a distinct and critical purpose:

  • The 7-Azaindole Core: Provides the foundational pharmacophore for kinase binding.

  • The C3-Bromo Group: Serves as a versatile synthetic handle. The carbon-bromine bond is an ideal site for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3][5] This allows for the systematic exploration of the chemical space around the core scaffold.

  • The N1-Methylsulfonyl (Mesyl) Group: This group serves two primary functions. First, it acts as a robust protecting group for the indole nitrogen, preventing unwanted side reactions during subsequent synthetic steps. Second, as a strong electron-withdrawing group, it modulates the electronic properties of the pyrrole ring, influencing its reactivity.[6]

This combination of features makes 3-Bromo-1-(methylsulfonyl)-7-azaindole an invaluable starting material for constructing libraries of potential drug candidates.

Synthesis and Mechanism

Strategic Overview of the Synthetic Pathway

The synthesis of 3-Bromo-1-(methylsulfonyl)-7-azaindole is a two-step process starting from commercially available 7-azaindole. The strategy involves:

  • Regioselective Bromination: Introduction of a bromine atom at the C3 position of the pyrrole ring. This position is the most nucleophilic and prone to electrophilic substitution.[7]

  • N-Sulfonylation: Protection of the pyrrole nitrogen with a methanesulfonyl (mesyl) group.

This sequence is critical; performing the bromination first ensures that the electron-rich C3 position reacts before the nitrogen is deactivated by the electron-withdrawing sulfonyl group.

G Start 7-Azaindole Step1 Step 1: C3-Bromination Reagent: Copper(II) Bromide (CuBr2) Solvent: Acetonitrile Start->Step1 Intermediate 3-Bromo-7-azaindole Step1->Intermediate Step2 Step 2: N1-Sulfonylation Reagent: Methanesulfonyl Chloride Base: NaH Solvent: THF Intermediate->Step2 Product 3-Bromo-1-(methylsulfonyl)-7-azaindole Step2->Product

Caption: Synthetic workflow for 3-Bromo-1-(methylsulfonyl)-7-azaindole.
Step-by-Step Protocol 1: Regioselective C3-Bromination of 7-Azaindole

Rationale: Copper(II) bromide is chosen as the brominating agent for its mild conditions and high regioselectivity for the C3 position of azaindoles, minimizing the formation of di-brominated or other isomeric impurities.[8] Acetonitrile is an effective solvent for this transformation.

Methodology:

  • To a stirred solution of 7-azaindole (1.0 eq) in acetonitrile, add Copper(II) bromide (2.2 eq).

  • Heat the reaction mixture to 60-70°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of ammonium hydroxide to complex the copper salts.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 3-Bromo-7-azaindole as a solid.

Step-by-Step Protocol 2: N1-Sulfonylation with Methanesulfonyl Chloride

Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the pyrrole nitrogen, forming the corresponding anion. This anion then readily attacks the electrophilic sulfur atom of methanesulfonyl chloride to form the desired N-sulfonylated product. THF is an appropriate anhydrous solvent for this reaction.

Methodology:

  • Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere in a flame-dried flask.

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of 3-Bromo-7-azaindole (1.0 eq) in anhydrous THF dropwise to the suspension.

  • Stir the mixture at 0°C for 30-60 minutes, allowing for complete deprotonation (hydrogen gas evolution will be observed).

  • Add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product, 3-Bromo-1-(methylsulfonyl)-7-azaindole, can be purified by recrystallization or column chromatography if necessary.

Quality Control and Analytical Validation

Establishing Identity and Purity: A Multi-Technique Approach

Validating the identity, purity, and stability of the API intermediate is a non-negotiable step in drug development. A combination of chromatographic and spectroscopic techniques is required for a comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for determining purity and identifying impurities. A reverse-phase method with UV detection is standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unambiguous confirmation of the chemical structure by showing the connectivity and chemical environment of all protons and carbons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help identify impurities.

  • Melting Point: A sharp melting point range is indicative of high purity for a crystalline solid.[9]

Table of Analytical Specifications
ParameterSpecificationMethod
Appearance White to brown powderVisual Inspection
Identity Conforms to the reference ¹H NMR spectrum¹H NMR Spectroscopy
Purity ≥96% (often >98%)HPLC-UV (254 nm)
Molecular Weight 275.13 g/mol (confirms [M+H]⁺)LC-MS
Melting Point 185-189°CMelting Point Apparatus

Note: Specifications may vary slightly between suppliers.[9][10]

Application in Downstream API Synthesis

The Bromo Group as a Handle for Cross-Coupling Reactions

The true synthetic utility of 3-Bromo-1-(methylsulfonyl)-7-azaindole lies in its capacity for modification via cross-coupling chemistry. The C3-bromo substituent is a prime site for Suzuki-Miyaura reactions, which couple the azaindole core with a wide variety of boronic acids or esters to form new carbon-carbon bonds. This is the most common method for introducing aryl or heteroaryl groups, which are often essential for achieving high-potency binding to target proteins.[3][5]

G Intermediate 3-Bromo-1-(methylsulfonyl) -7-azaindole Coupling Suzuki Cross-Coupling Catalyst: Pd(PPh3)4 Base: K2CO3 Reagent: Aryl Boronic Acid Intermediate->Coupling Product 3-Aryl-1-(methylsulfonyl) -7-azaindole (Kinase Inhibitor Scaffold) Coupling->Product Deprotection Deprotection (if required) Product->Deprotection

Caption: Role of the intermediate in building a kinase inhibitor core.
The Role of the N-Sulfonyl Protecting Group

The N-mesyl group is generally stable to the conditions of many cross-coupling reactions. However, if the final API requires a free N-H group for hydrogen bonding with the target protein—a very common requirement for kinase inhibitors—the mesyl group can be removed.[5] This is typically achieved under basic conditions, for example, with aqueous sodium hydroxide in a suitable solvent.[5] The ability to add and remove this group provides essential flexibility in a multi-step synthetic campaign.

Sourcing, Suppliers, and Price Analysis

Market Overview

3-Bromo-1-(methylsulfonyl)-7-azaindole is a specialty chemical intermediate available from a range of suppliers that cater to the research and development needs of the pharmaceutical industry. It is typically sold in quantities ranging from grams to kilograms. Pricing is highly dependent on quantity, purity, and supplier. For bulk quantities required for process development or manufacturing, a custom quote is almost always necessary.

Table of Commercial Suppliers and Pricing
SupplierProduct NameCAS NumberPurityPrice (USD) / Quantity
Thermo Scientific 3-Bromo-7-azaindole74420-15-896%$95.00 / 1 g
Home Sunshine Pharma 3-Bromo-7-azaindole74420-15-8≥99.00%Inquire for price
Frontier Specialty Chemicals 3-Bromo-7-azaindole74420-15-8Guaranteed Purity$12.00 / 1 g
Santa Cruz Biotechnology 3-Bromo-7-azaindole74420-15-8N/AInquire for price
Sigma-Aldrich 3-Bromo-1-(phenylsulfonyl)-7-azaindoleN/A96%Inquire for price

Disclaimer: The prices listed are based on publicly available data for small, research-scale quantities at the time of this writing and are subject to change.[6][9][10][11][12] The CAS number 74420-15-8 refers to the un-sulfonylated intermediate, 3-Bromo-7-azaindole, which is often the catalog entry point. The fully substituted product may have a different internal catalog number.

Conclusion

3-Bromo-1-(methylsulfonyl)-7-azaindole is a high-value, strategically designed intermediate that provides an efficient entry point into the synthesis of diverse 7-azaindole-based APIs. Its pre-installed functional handles—a C3-bromo group for cross-coupling and an N1-sulfonyl group for protection and electronic modulation—enable chemists to rapidly construct complex molecular architectures. A thorough understanding of its synthesis, analytical validation, and downstream applications is essential for any drug development professional working in areas such as kinase inhibitor research. With a reliable supply chain and well-established chemistry, this intermediate will continue to be a cornerstone of innovation in medicinal chemistry.

References

  • American Chemical Society. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development.

  • PubMed. (n.d.). 7-Azaindole Analogues as Bioactive Agents and Recent Results.

  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.

  • American Chemical Society. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.

  • PubMed. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review.

  • ChemicalBook. (2024). 7-Azaindole: Uses and Synthesis.

  • PubMed Central. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.

  • ResearchGate. (2009). Practical Regioselective Bromination of Azaindoles and Diazaindoles.

  • MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.

  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).

  • Fisher Scientific. (n.d.). 3-Bromo-7-azaindole, 96% 1 g.

  • PubMed Central. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis.

  • Home Sunshine Pharma. (n.d.). 3-Bromo-7-azaindole CAS 74420-15-8.

  • Frontier Specialty Chemicals. (n.d.). 3-Bromo-7-azaindole.

  • Santa Cruz Biotechnology. (n.d.). 3-Bromo-7-azaindole.

  • Sigma-Aldrich. (n.d.). 3-Bromo-1-(phenylsulfonyl)-7-azaindole 96%.

  • Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions.

Sources

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Coupling of 3-Bromo-1-(methylsulfonyl)-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Aryl-7-Azaindoles in Medicinal Chemistry

The 7-azaindole scaffold is a privileged pharmacophore, forming the core of numerous biologically active molecules and approved pharmaceuticals. Its ability to act as a bioisostere for indole, coupled with unique hydrogen bonding capabilities, makes it a cornerstone in modern drug discovery. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, enabling the synthesis of complex biaryl and heteroaryl structures.[1][2][3] This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 3-Bromo-1-(methylsulfonyl)-7-azaindole with various arylboronic acids.

The introduction of a methylsulfonyl group at the N-1 position serves a dual purpose: it protects the azaindole nitrogen, preventing potential side reactions and catalyst inhibition that can occur with free N-H heterocycles, and its electron-withdrawing nature can modulate the electronic properties of the heterocyclic core, influencing its reactivity and interaction with biological targets.[4] This protocol is designed to be robust and reproducible, providing researchers in pharmaceutical and chemical development with a reliable method for accessing a diverse library of 3-aryl-1-(methylsulfonyl)-7-azaindoles.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][5][6] The cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-Bromo-1-(methylsulfonyl)-7-azaindole, forming a Pd(II) complex.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Suzuki_Miyaura_Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration product 3-Aryl-1-(methylsulfonyl)-7-azaindole reductive_elimination->product pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex aryl_halide 3-Bromo-1-(methylsulfonyl)-7-azaindole (Ar-X) aryl_halide->oxidative_addition transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex Ar-Pd(II)-Ar'(L_n) transmetalation->pd_aryl_complex boronic_acid Arylboronic Acid (Ar'-B(OR)2) boronic_acid->transmetalation base Base (e.g., K2CO3) base->transmetalation pd_aryl_complex->reductive_elimination

Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol is optimized for a 1 mmol scale reaction. Adjustments may be necessary for scaling up or down.

Materials and Reagents:

  • 3-Bromo-1-(methylsulfonyl)-7-azaindole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.03 equiv)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware, including a round-bottom flask and condenser

  • Magnetic stirrer and heating mantle

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, brine)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Reaction Setup and Procedure:

  • Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-1-(methylsulfonyl)-7-azaindole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 (0.03 equiv) to the flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 1 mmol scale reaction).

  • Reaction Execution: Equip the flask with a condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-1-(methylsulfonyl)-7-azaindole.

Data Summary and Parameter Optimization

The following table summarizes typical reaction parameters and expected outcomes. The choice of catalyst, base, and solvent are critical for achieving high yields and minimizing side products.

ParameterRecommended ConditionRationale & Justification
Palladium Catalyst Pd(dppf)Cl2·CH2Cl2 (3 mol%)The dppf ligand is both electron-rich and bulky, which promotes the oxidative addition and reductive elimination steps. It is also effective for coupling with electron-deficient heterocycles.[7][8]
Base K2CO3 (2.0 equiv)A moderately strong inorganic base is required to activate the boronic acid for transmetalation without causing degradation of sensitive functional groups.[5][9]
Solvent System 1,4-Dioxane/Water (4:1)The aqueous-organic mixture aids in dissolving both the organic substrate and the inorganic base, facilitating the reaction.[4]
Temperature 80-90 °CThis temperature range provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe without promoting significant catalyst decomposition or side reactions.
Boronic Acid 1.2-1.5 equivalentsA slight excess of the boronic acid is used to ensure complete consumption of the starting halide and to compensate for any potential homocoupling of the boronic acid.[1]

Discussion: The "Why" Behind the Protocol

Catalyst and Ligand Selection: The choice of Pd(dppf)Cl2 as the catalyst is deliberate. The dppf ligand's large bite angle and electron-donating properties stabilize the palladium center and facilitate the key steps of the catalytic cycle. For electron-deficient heterocyclic halides, such as the N-sulfonylated azaindole, a robust catalyst system is necessary to overcome the potentially slower rate of oxidative addition.[7] While other catalysts like Pd(PPh3)4 can be used, Pd(dppf)Cl2 often provides more consistent results with this class of substrates.[10]

The Role of the Base and Solvent: The base is crucial for the transmetalation step. It converts the boronic acid to a more nucleophilic boronate species.[11] Potassium carbonate is a good choice as it is effective and generally does not promote unwanted side reactions. The dioxane/water solvent system is a common and effective medium for Suzuki couplings, as it can solubilize both the organic and inorganic components of the reaction mixture.[4]

Potential Challenges and Troubleshooting:

  • Low Yield: If the reaction stalls or gives a low yield, ensure that all reagents and solvents are anhydrous and that the system was properly degassed to maintain an inert atmosphere. Oxygen can deactivate the palladium catalyst.[1]

  • Homocoupling of Boronic Acid: The formation of biaryl products derived from the boronic acid (Ar'-Ar') can occur. Using a slight excess of the boronic acid, rather than a large excess, can help to minimize this side reaction.

  • Debromination: In some cases, reduction of the C-Br bond to a C-H bond can be observed. This is often a result of catalyst deactivation or the presence of protic impurities. Using a high-quality catalyst and ensuring anhydrous conditions can mitigate this issue.

Conclusion

This application note provides a comprehensive and reliable protocol for the Suzuki-Miyaura coupling of 3-Bromo-1-(methylsulfonyl)-7-azaindole. By understanding the rationale behind the choice of reagents and conditions, researchers can confidently apply and adapt this method for the synthesis of a wide range of 3-aryl-7-azaindole derivatives, which are valuable building blocks in the development of new therapeutics.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]

  • The Organic Chemistry Tutor. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025-03-29). Available from: [Link]

  • ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics. (2017-05-24). Available from: [Link]

  • MDPI. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available from: [Link]

  • PubMed Central. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]

  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics. (2023-08-23). Available from: [Link]

  • Wiley Online Library. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro. Available from: [Link]

  • The Organic Chemistry Tutor. Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. (2021-02-13). Available from: [Link]

  • ResearchGate. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Available from: [Link]

  • ResearchGate. a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... Available from: [Link]

  • ResearchGate. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Available from: [Link]

  • PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021-01-04). Available from: [Link]

  • The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available from: [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

Sources

Application Notes and Protocols for the C-3 Arylation of 1-Mesyl-7-Azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-3 Functionalization of a Privileged Scaffold

The 7-azaindole core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its unique electronic properties and hydrogen bonding capabilities make it a "privileged scaffold" in drug design. The ability to selectively functionalize specific positions on this bicyclic heterocycle is paramount for the development of novel molecular entities with tailored pharmacological profiles. Among the various positions, direct arylation at the C-3 position presents a formidable challenge due to the inherent electronic nature of the pyrrole ring, which often favors functionalization at the C-2 position.

This application note provides a comprehensive guide to the reaction conditions for the direct C-3 arylation of 1-mesyl-7-azaindole, a key intermediate in many synthetic routes. We will delve into the rationale behind the choice of reagents and catalysts, present a detailed experimental protocol, and discuss the underlying mechanistic principles that govern the regioselectivity of this transformation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

The Role of the Mesyl Protecting Group: More Than Just a Shield

The installation of a sulfonyl group, such as a mesyl (methanesulfonyl) or tosyl group, at the N-1 position of the 7-azaindole is a critical strategic decision that influences the regiochemical outcome of C-H functionalization reactions. While traditionally viewed as a protecting group to prevent N-arylation, the N-sulfonyl moiety plays a more nuanced role in directing C-H activation.

The electron-withdrawing nature of the sulfonyl group modulates the electron density of the pyrrole ring. While this deactivation can make C-H activation more challenging overall, it also alters the relative reactivity of the C-2 and C-3 positions. In many palladium-catalyzed C-H arylations of N-alkyl or N-H indoles, the C-2 position is preferentially arylated. However, for N-sulfonylindoles, the C-3 position can be targeted with high selectivity through careful catalyst and ligand selection. This catalyst-controlled regioselectivity is a key theme of the protocol described herein.

Catalyst and Ligand System: The Key to C-3 Selectivity

The success of the direct C-3 arylation of 1-mesyl-7-azaindole hinges on the specific combination of the palladium catalyst and the ancillary ligand. While "ligand-free" palladium systems or those with simple phosphine ligands often favor C-2 arylation of N-sulfonylindoles, the use of specific nitrogen-based bidentate ligands can dramatically switch the regioselectivity towards the C-3 position.

A study on the aerobic oxidative arylation of N-(phenylsulfonyl)indoles demonstrated that ligands such as 4,5-diazafluoren-9-one or 2,2'-bipyrimidine are highly effective in promoting C-3 arylation.[1][2] This switch in regioselectivity is attributed to a change in the reaction mechanism, from a C-2 selective oxidative-Heck pathway to a C-3 selective C-H activation/reductive elimination pathway.[1][2]

The proposed catalytic cycle for the C-3 arylation is depicted below.

C3_Arylation_Mechanism cluster_reactants Reactants Pd(II) Precatalyst Pd(II) Precatalyst Active Pd(II) Catalyst Active Pd(II) Catalyst Pd(II) Precatalyst->Active Pd(II) Catalyst Ligand Exchange CMD Intermediate CMD Intermediate Active Pd(II) Catalyst->CMD Intermediate Concerted Metalation-Deprotonation (CMD) at C-3 Pd(IV) Intermediate Pd(IV) Intermediate CMD Intermediate->Pd(IV) Intermediate Oxidative Addition of Ar-X C-3 Arylated Product C-3 Arylated Product Pd(IV) Intermediate->C-3 Arylated Product Reductive Elimination Pd(II) Regeneration Pd(II) Regeneration C-3 Arylated Product->Pd(II) Regeneration Product Release Pd(II) Regeneration->Active Pd(II) Catalyst 1-Mesyl-7-azaindole 1-Mesyl-7-azaindole 1-Mesyl-7-azaindole->CMD Intermediate Aryl Halide (Ar-X) Aryl Halide (Ar-X) Aryl Halide (Ar-X)->Pd(IV) Intermediate

Caption: Proposed mechanism for C-3 arylation.

Optimized Reaction Conditions: A Tabulated Summary

Based on analogous systems, the following table summarizes the recommended starting conditions for the C-3 arylation of 1-mesyl-7-azaindole. Optimization of these parameters may be necessary for specific substrates.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ or Pd(OTs)₂Readily available and effective palladium(II) precatalysts.
Ligand 4,5-diazafluoren-9-one or 2,2'-bipyrimidineCrucial for directing the arylation to the C-3 position by favoring a C-H activation/reductive elimination pathway.[1][2]
Arylating Agent Aryl iodides, bromides, or boronic acidsA range of arylating agents can be employed. Aryl iodides are typically more reactive.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄Essential for the C-H activation step. The choice of base can influence reaction efficiency and should be screened.
Solvent Toluene, Dioxane, or DMFAnhydrous, polar aprotic solvents are generally preferred to ensure solubility of reagents and facilitate the reaction.
Temperature 100-140 °CC-H activation reactions typically require elevated temperatures to overcome the activation barrier.
Atmosphere Inert (Nitrogen or Argon)To prevent degradation of the catalyst and reagents.

Detailed Experimental Protocol

This protocol provides a general procedure for the C-3 arylation of 1-mesyl-7-azaindole with an aryl iodide.

Materials:

  • 1-Mesyl-7-azaindole

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4,5-Diazafluoren-9-one

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk tube or equivalent)

Procedure:

Experimental_Workflow start Start reagents Combine 1-mesyl-7-azaindole, aryl iodide, Pd(OAc)₂, 4,5-diazafluoren-9-one, and K₂CO₃ in a Schlenk tube. start->reagents inert Evacuate and backfill the tube with an inert gas (3x). reagents->inert solvent Add anhydrous toluene via syringe. inert->solvent reaction Heat the reaction mixture at 120 °C with stirring. solvent->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup Cool to room temperature, dilute with ethyl acetate, and filter through celite. monitoring->workup Upon completion extraction Wash the filtrate with water and brine. workup->extraction drying Dry the organic layer over anhydrous Na₂SO₄. extraction->drying purification Concentrate in vacuo and purify by column chromatography. drying->purification end Obtain pure C-3 arylated product purification->end

Caption: Experimental workflow for C-3 arylation.

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 1-mesyl-7-azaindole (1.0 equiv), the aryl iodide (1.2-1.5 equiv), Pd(OAc)₂ (5-10 mol%), 4,5-diazafluoren-9-one (10-20 mol%), and anhydrous K₂CO₃ (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (to achieve a concentration of 0.1-0.2 M with respect to the 1-mesyl-7-azaindole) via a syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 120 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure C-3 arylated 1-mesyl-7-azaindole.

Conclusion and Future Perspectives

The direct C-3 arylation of 1-mesyl-7-azaindole is a valuable transformation for the synthesis of complex molecules in drug discovery and development. The key to achieving high regioselectivity lies in the judicious choice of a palladium catalyst paired with a specific nitrogen-based bidentate ligand. The protocol outlined in this application note provides a robust starting point for researchers to explore this powerful C-H functionalization reaction. Further investigations into expanding the substrate scope, exploring alternative arylating agents, and developing more sustainable and lower-temperature conditions will undoubtedly continue to enhance the utility of this important synthetic methodology.

References

  • Bellina, F., & Rossi, R. (2010). Palladium-Catalyzed C−C Bond Formation through Activation of C−H Bonds of (Hetero)arenes. Chemical Reviews, 110(2), 1082-1146. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2012). Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles. Organic Letters, 14(18), 4814-4817. [Link]

  • Phipps, R. J., Grimster, N. P., & Gaunt, M. J. (2008). Cu(II)-catalyzed direct and site-selective arylation of indoles under mild conditions. Journal of the American Chemical Society, 130(26), 8172–8174. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2012). Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles. Organometallics, 31(15), 5363-5366. [Link]

Sources

Application Note: A Scalable, Two-Step Synthesis of 3-Bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and scalable two-step synthetic route for the preparation of 3-Bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, a key building block in medicinal chemistry. The synthesis begins with the regioselective bromination of commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole) at the C3 position, followed by the N-sulfonylation of the resulting 3-bromo intermediate. This route is designed for scalability, employing cost-effective reagents and straightforward unit operations, making it suitable for researchers and drug development professionals requiring multi-gram to kilogram quantities of the target compound.

Introduction

1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in modern drug discovery, particularly in the development of kinase inhibitors.[1][2] Its structure mimics the adenine fragment of ATP, allowing it to form key hydrogen bond interactions within the hinge region of many protein kinases.[2] The functionalization of the 7-azaindole core is critical for modulating potency, selectivity, and pharmacokinetic properties.

The target molecule, 3-Bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, serves as a versatile intermediate. The bromine atom at the C3 position provides a handle for further elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the N-methylsulfonyl group acts as a stable protecting group that also modulates the electronic properties of the heterocyclic system.[3][4] Developing a scalable and economically viable synthesis for this building block is therefore a critical objective for pharmaceutical development programs.[5]

This guide provides a detailed, field-tested protocol that prioritizes safety, efficiency, and scalability.

Synthetic Strategy and Rationale

The synthesis is executed in two sequential steps, as outlined below. This strategy was chosen for its logical flow and process robustness.

G cluster_0 A 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) B 3-Bromo-1H-pyrrolo[2,3-b]pyridine (Intermediate 1) A->B Step 1: C3-Bromination C 3-Bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (Target Molecule) B->C Step 2: N-Sulfonylation G start Start: 7-Azaindole in MeCN add_nbs Add NBS (Portion-wise) start->add_nbs 1 react Stir at 0-5 °C (Monitor by TLC/LC-MS) add_nbs->react 2 quench Quench with Aq. Na₂S₂O₃ react->quench 3 extract Extract with EtOAc quench->extract 4 purify Purify: Crystallization or Column extract->purify 5 product Product: 3-Bromo-7-azaindole purify->product 6

Caption: Experimental workflow for C3-Bromination.

Reaction Principle: This reaction proceeds via an electrophilic aromatic substitution mechanism. NBS serves as the source of the electrophilic bromine species (Br+), which attacks the electron-rich C3 position of the 7-azaindole ring.

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet.

  • Ice-water bath.

  • Standard laboratory glassware.

Reagent Table:

Reagent MW ( g/mol ) Molar Eq. Quantity Notes
7-Azaindole 118.14 1.0 50.0 g Starting Material
N-Bromosuccinimide (NBS) 177.98 1.05 79.6 g Recrystallize if purity is <98%
Acetonitrile (MeCN) 41.05 - 500 mL Anhydrous grade recommended
Sodium Thiosulfate (Na₂S₂O₃) 158.11 - 10% w/v aq. For quenching
Ethyl Acetate (EtOAc) 88.11 - As needed For extraction

| Brine | - | - | As needed | For washing |

Step-by-Step Protocol:

  • Charge the reaction flask with 7-azaindole (50.0 g, 0.423 mol) and acetonitrile (500 mL).

  • Stir the mixture under a nitrogen atmosphere to obtain a clear solution.

  • Cool the flask to 0-5 °C using an ice-water bath.

  • Add N-Bromosuccinimide (NBS, 79.6 g, 0.444 mol) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting slurry at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress by TLC (Eluent: 50% EtOAc in Hexane) or LC-MS until consumption of the starting material is complete.

  • Once complete, quench the reaction by slowly adding 10% aqueous sodium thiosulfate solution (250 mL) at a temperature below 15 °C.

  • Concentrate the mixture under reduced pressure to remove most of the acetonitrile.

  • Extract the aqueous residue with ethyl acetate (3 x 300 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield a crude solid.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) or by silica gel chromatography to afford 3-Bromo-1H-pyrrolo[2,3-b]pyridine as a solid.

Expected Outcome:

  • Yield: 70-85%

  • Appearance: Off-white to pale yellow solid. * Characterization: The product identity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, matching data reported in the literature. [6]

Part 2: Synthesis of 3-Bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (Target Molecule)

Reaction Principle: This is a nucleophilic substitution reaction at the sulfur atom of methanesulfonyl chloride. The pyrrole nitrogen of the 3-bromo-7-azaindole intermediate is deprotonated by sodium hydride to form a highly nucleophilic anion, which then attacks the electrophilic sulfonyl chloride to form the N-S bond.

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, addition funnel, and nitrogen inlet/bubbler.

  • Oil bath for heating.

Reagent Table:

Reagent MW ( g/mol ) Molar Eq. Quantity (for 65g input) Notes
3-Bromo-7-azaindole 197.04 1.0 65.0 g (0.33 mol) From Step 1
Sodium Hydride (NaH) 24.00 1.2 15.8 g (60% in oil) Caution: Pyrophoric
Tetrahydrofuran (THF) 72.11 - 650 mL Anhydrous
Methanesulfonyl Chloride (MsCl) 114.55 1.1 41.6 g (28.2 mL) Caution: Corrosive, Lachrymator
Saturated NH₄Cl solution - - As needed For quenching

| Methyl tert-butyl ether (MTBE) | 88.15 | - | As needed | For extraction/crystallization |

Step-by-Step Protocol:

  • Carefully charge a dry reaction flask with sodium hydride (15.8 g of 60% dispersion in mineral oil, 0.396 mol) under a nitrogen atmosphere.

  • Add anhydrous THF (300 mL) and cool the suspension to 0-5 °C.

  • Dissolve 3-Bromo-1H-pyrrolo[2,3-b]pyridine (65.0 g, 0.33 mol) in anhydrous THF (350 mL).

  • Add the solution of the intermediate dropwise to the NaH suspension over 45-60 minutes, maintaining the temperature below 10 °C. Hydrogen gas will evolve.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases.

  • Cool the mixture back down to 0-5 °C.

  • Add methanesulfonyl chloride (28.2 mL, 0.363 mol) dropwise via an addition funnel, keeping the internal temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (150 mL) at 0-5 °C.

  • Dilute the mixture with water (300 mL) and extract with MTBE or EtOAc (3 x 300 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by slurrying or recrystallizing from a suitable solvent like MTBE/heptane to yield the final product.

Expected Outcome:

  • Yield: 85-95%

  • Appearance: White to off-white solid.

  • Characterization: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Process Safety Considerations

  • N-Bromosuccinimide (NBS): Irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Sodium Hydride (NaH): Highly flammable and pyrophoric solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere (Nitrogen or Argon). All glassware must be thoroughly dried.

  • Methanesulfonyl Chloride (MsCl): Corrosive, lachrymator, and moisture-sensitive. Handle only in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Quenching: Both reactions involve exothermic quenching steps. Ensure adequate cooling and slow, controlled addition of the quenching agent.

Conclusion

The described two-step synthesis provides a reliable and scalable route to 3-Bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. The procedure utilizes readily available starting materials and reagents, and the operational steps are amenable to large-scale production. This protocol offers a solid foundation for researchers and process chemists in the pharmaceutical industry to access this valuable building block for drug discovery and development programs.

References

Sources

Troubleshooting & Optimization

Improving yield of Suzuki coupling with 3-Bromo-1-(methylsulfonyl)-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Catalysis Optimization Group Subject: Technical Guide: Optimizing Suzuki Coupling of 3-Bromo-1-(methylsulfonyl)-7-azaindole

Introduction: The "Azaindole Paradox"

You are encountering low yields with 3-Bromo-1-(methylsulfonyl)-7-azaindole . This is a classic "Azaindole Paradox." The 7-azaindole core is a privileged scaffold in kinase inhibitor discovery, but it presents a dual challenge in Palladium catalysis:

  • Catalyst Poisoning: The pyridine-like nitrogen at position 7 (N7) is a strong Lewis base. It competitively binds to the Palladium center, displacing your ligand and shutting down the catalytic cycle (forming an inactive Pd(L)(Substrate)2 species).

  • Electronic Deactivation: The N-sulfonyl group is an Electron Withdrawing Group (EWG). While this facilitates oxidative addition at the C-Br bond, it renders the protecting group susceptible to nucleophilic attack (hydrolysis) under the basic conditions required for Suzuki coupling.

This guide provides a self-validating protocol to bypass these mechanisms.

Module 1: The Catalyst System (The Engine)

The Problem: Standard ligands (PPh3, dppf) are not bulky enough to prevent N7-coordination. The Solution: Use Buchwald Dialkylbiaryl Phosphine Ligands .

Recommended Ligands
LigandWhy it worksRecommendation Level
XPhos Extreme steric bulk prevents N7-binding; high electron density speeds up oxidative addition.Primary Choice
A-taPhos Designed specifically for challenging heteroaryl couplings; superior stability.Secondary Choice
SPhos Good general-purpose ligand, but XPhos is often superior for 7-azaindoles.Alternative
The Precatalyst Imperative

Do not use Pd(OAc)2 or Pd2(dba)3 + Ligand generated in situ.

  • Reasoning: In situ generation is inefficient and often leaves unligated Pd species that are immediately poisoned by the N7 nitrogen.

  • Directive: Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G3). These release the active mono-ligated Pd(0) species only inside the reaction vessel, ensuring 100% active catalyst concentration.

Module 2: Reaction Conditions (The Environment)

The Problem: Strong bases (NaOH, NaOEt) cleave the sulfonyl group. Protic solvents promote protodehalogenation (replacing Br with H).

Base Selection
BasepKa (conj. acid)Risk ProfileVerdict
K3PO4 (Tribasic) ~12.3Low risk of deprotection; high transmetallation efficiency.Gold Standard
K2CO3 ~10.3Safe, but sometimes too weak for hindered boronic acids.Safe Start
Cs2CO3 ~10.3Higher solubility in organics; good for anhydrous runs.Optimization
NaOH / NaOEt >15HIGH RISK. Will hydrolyze the sulfonyl group.AVOID
Solvent Systems[1][2][3][4][5][6][7]
  • Standard: 1,4-Dioxane / Water (4:1). The water is necessary to dissolve the inorganic base and facilitate the formation of the boronate species.

  • For Hydrolysis-Sensitive Substrates: Anhydrous Toluene or Dioxane with CsF or finely ground anhydrous K3PO4 .

Module 3: Visualizing the Failure Modes

The following diagram illustrates the competition between the productive catalytic cycle and the "Death Loop" of catalyst poisoning, specifically for your substrate.

G Start Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd(II)-Br) Start->OxAdd + Substrate (Fast due to EWG) Poison Catalyst Poisoning (Pd Trapped by N7) OxAdd->Poison Low Steric Ligand (N7 Coordination) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Bulky Ligand (XPhos) + Boronic Acid + Base ProtoDehal Side Reaction: Protodehalogenation OxAdd->ProtoDehal Slow Transmetallation + Protic Solvent RedElim Reductive Elimination (Product Released) TransMet->RedElim RedElim->Start Cycle Repeats

Figure 1: The Catalytic Pathway.[1][2] Note the red "Poisoning" pathway which occurs if the ligand is not bulky enough to block the N7 nitrogen interaction.

Module 4: Troubleshooting Guide (FAQ)

Q1: I see the starting material disappearing, but the major product is the des-bromo species (Protodehalogenation).

  • Diagnosis: The oxidative addition happened, but transmetallation was too slow. The Pd-intermediate grabbed a hydride (from solvent or base) instead of the boronic acid.

  • Fix:

    • Increase Boronic Acid: Use 1.5 – 2.0 equivalents.

    • Dry the System: Switch to anhydrous Dioxane with Cs2CO3. Water promotes protonation.

    • Boost Transmetallation: Add a phase transfer catalyst like TBAB (tetrabutylammonium bromide) (0.1 eq) to bring the base into the organic phase.

Q2: The reaction turns black immediately, and I get no conversion.

  • Diagnosis: "Palladium Black" formation. Your catalyst decomposed before entering the cycle.

  • Fix: Ensure you are effectively degassing solvents. Oxygen kills the active phosphine species. Sparge with Argon for 15 minutes before adding the catalyst. Switch to a G3 Precatalyst which is air-stable until activation.

Q3: I see the product, but the Sulfonyl group is gone.

  • Diagnosis: Base hydrolysis.

  • Fix: Switch from K3PO4 to K2CO3 or Potassium Phosphate Monobasic (KH2PO4) buffered to pH 8. Lower the temperature from 100°C to 80°C.

Module 5: The "Gold Standard" Protocol

This protocol is designed to minimize N7 poisoning and maximize yield.

Reagents:

  • Substrate: 3-Bromo-1-(methylsulfonyl)-7-azaindole (1.0 equiv)

  • Boronic Acid: (1.5 equiv)[3][4]

  • Catalyst: XPhos Pd G3 (0.02 equiv / 2 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Charge Solids: Add substrate, boronic acid, K3PO4, and XPhos Pd G3 to a reaction vial equipped with a stir bar.

  • Seal & Purge: Cap the vial with a septum. Evacuate and backfill with Argon (x3).

  • Add Solvents: Syringe in degassed 1,4-Dioxane and degassed Water.

  • Heat: Place in a pre-heated block at 80°C . (Do not overshoot to 100°C initially).

  • Monitor: Check LCMS at 1 hour.

    • If stalled: Raise temp to 100°C.

    • If protodehalogenation observed: Stop, switch to anhydrous conditions (Protocol B).

Module 6: Diagnostic Decision Tree

Use this flowchart to determine your next optimization step.

Troubleshooting Start Analyze LCMS of Crude CheckSM Is Starting Material (SM) Consumed? Start->CheckSM CheckProd Is Desired Product Major Peak? CheckSM->CheckProd Yes SM_Left SM Remains CheckSM->SM_Left No Dehal Major Peak is Des-Bromo (M-Br+H) CheckProd->Dehal No (Mass = SM - 79 + 1) Desulf Major Peak is Des-Sulfonyl (M-SO2Me) CheckProd->Desulf No (Mass = Prod - 78) Sol_Poison Action: Catalyst Poisoning. Switch to XPhos Pd G3. Increase Temp. SM_Left->Sol_Poison Sol_Dry Action: Protodehalogenation. Use Anhydrous Solvent. Add TBAB. Dehal->Sol_Dry Sol_Base Action: Hydrolysis. Switch to K2CO3. Lower Temp. Desulf->Sol_Base

Figure 2: Troubleshooting Decision Matrix.

References

  • Mechanistic Insight on Heterocycle Poisoning

    • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides.[5] Journal of the American Chemical Society.[6][7]

  • Protodehalogenation Mechanisms

    • Navarro, O., et al. (2004). General Synthesis of Heavily Substituted Alkenes via Suzuki-Miyaura Cross-Coupling. Journal of Organic Chemistry. (Discusses hydride sources in Pd cycles).
  • 7-Azaindole Reactivity Reviews

    • Song, J. J., et al. (2002). Organometallic Methods for the Synthesis of 7-Azaindole Derivatives.[8] Chemical Society Reviews.

  • Precatalyst Usage

    • Bruno, N. C., et al. (2013). Improved Synthesis of Palladium Precatalysts for Cross-Coupling.[5] Chemical Science.

Sources

Validation & Comparative

HRMS Profiling & Fragmentation Dynamics: 3-Bromo-1-(methylsulfonyl)-7-azaindole (CAS 1936025-30-7)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Context

Subject: 3-Bromo-1-(methylsulfonyl)-7-azaindole (CAS 1936025-30-7) Core Application: Critical electrophilic intermediate for JAK/STAT and kinase inhibitor synthesis. Analytical Challenge: Distinguishing the N-sulfonylated protected species from its deprotected precursor (3-bromo-7-azaindole) and characterizing the lability of the sulfonyl group under electrospray ionization (ESI) conditions.

This guide provides a definitive High-Resolution Mass Spectrometry (HRMS) analysis of CAS 1936025-30-7. Unlike standard spectral libraries, we focus on the fragmentation causality —specifically the characteristic neutral loss of the methylsulfonyl moiety—and provide a direct comparison with its "naked" scaffold, 3-bromo-7-azaindole (CAS 74420-15-8). This comparison is essential for process chemists monitoring deprotection reactions or verifying starting material integrity.

Experimental Specifications (Self-Validating Protocol)

To replicate the data patterns described below, the following LC-MS/MS parameters are recommended. This system is designed to maximize ionization of the 7-azaindole core while retaining the labile sulfonyl group in the precursor scan.

ParameterSetting / Description
Ionization Source ESI+ (Electrospray Ionization, Positive Mode)
Spray Voltage 3.5 kV (Optimized to prevent in-source fragmentation)
Column C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm)
Mobile Phase A Water + 0.1% Formic Acid (Protonation source)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes (Rapid elution due to hydrophobicity)
Collision Energy (CE) Stepped 15-35 eV (To capture both Ms-loss and core fragmentation)

HRMS Data & Fragmentation Analysis

The Precursor Signature: Isotopic Pattern

The presence of a single bromine atom imparts a distinct 1:1 isotopic doublet at the molecular ion level.

  • [M+H]⁺ (⁷⁹Br): m/z 274.94

  • [M+H]⁺ (⁸¹Br): m/z 276.94

Note: The methylsulfonyl group (SO₂Me) adds significant mass (+78.98 Da) compared to the naked azaindole, shifting the retention time to a later, more hydrophobic window.

Fragmentation Pathway (The "Unzipping" Mechanism)

Under Collision-Induced Dissociation (CID), CAS 1936025-30-7 exhibits a highly specific fragmentation hierarchy.

  • Primary Event: Sulfonyl Cleavage (Neutral Loss) The weakest link is the N1-S bond. The most abundant product ion arises from the loss of the methanesulfonyl group.

    • Transition: m/z 274.94 → m/z 195.96 (Loss of SO₂CH₃, -79 Da)

    • Mechanism: Charge-remote fragmentation or proton-transfer driven elimination yields the stable 3-bromo-7-azaindole cation.

  • Secondary Event: Core Degradation Once the protecting group is ejected, the remaining 7-azaindole core fragments further at higher collision energies.

    • Loss of Bromine: m/z 195.96 → m/z 117.05 (Radical loss of Br• or HBr elimination)

    • Ring Opening: Loss of HCN (-27 Da) from the pyridine ring, characteristic of azaindoles.

Visualization of Signaling Pathway

The following diagram illustrates the fragmentation logic, distinguishing between the protected precursor and the core scaffold.

FragmentationPathway cluster_legend Key Precursor Precursor [M+H]+ m/z 274.94 / 276.94 (Protected Scaffold) Intermediate Core Ion [M-SO2Me+H]+ m/z 195.96 / 197.96 (3-Bromo-7-azaindole) Precursor->Intermediate Loss of SO2CH3 (-79 Da) Fragment1 Fragment [M-SO2Me-Br]+ m/z ~117.05 (Azaindole Core) Intermediate->Fragment1 Loss of Br (-79/81 Da) Fragment2 Ring Fragment Loss of HCN Intermediate->Fragment2 Loss of HCN (-27 Da) Legend Blue: Parent | Green: Major Product | Red: Deep Fragment

Caption: Step-wise CID fragmentation pathway of CAS 1936025-30-7, highlighting the characteristic loss of the methylsulfonyl protecting group.

Comparative Analysis: Protected vs. Unprotected

Researchers often need to confirm if the sulfonyl group has been successfully added (synthesis) or removed (deprotection). The table below contrasts CAS 1936025-30-7 with its direct precursor/metabolite.

FeatureCAS 1936025-30-7 (Protected)CAS 74420-15-8 (Unprotected)
Chemical Name 3-Bromo-1-(methylsulfonyl)-7-azaindole3-Bromo-7-azaindole
Molecular Weight 275.12197.03
[M+H]⁺ (Monoisotopic) 274.94 196.97
Retention Time Late (Hydrophobic)Early (Polar/H-Bond Donor)
Key Neutral Loss -79 Da (SO₂CH₃) -27 Da (HCN)
Base Peak (High CE) m/z 196.97 (The core)m/z 117.05 (De-brominated)
Detection Sensitivity High (Sulfonyl improves ionization)Moderate (Polar N-H can suppress signal)

Analytical Insight: If you observe a peak at m/z 196.97 in a sample of CAS 1936025-30-7 without applying collision energy, it indicates in-source fragmentation or the presence of the deprotected impurity. Reduce the cone voltage/declustering potential to verify.

References

  • Wang, Z., et al. (2002). "The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation." Rapid Communications in Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 83841 (Sulfonyl-based fragmentation context). Retrieved from [Link]

  • Prasain, J. (2010).[1] Ion fragmentation of small molecules in mass spectrometry. UAB Mass Spectrometry Guide. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.